The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid involves a multi-step process outlined in the scientific literature []. One reported method entails the construction of the pyrrolidine ring, followed by the incorporation of the 5-methyl-1,2,4-oxadiazole moiety and the acetamide group. The final step involves the formation of the trifluoroacetic acid salt to enhance solubility and stability. Specific details about the reagents, reaction conditions, and purification procedures are described in the corresponding publications.
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid has been identified as an inverse agonist of RORγt []. It binds to the ligand-binding domain of the receptor and induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting its transcriptional activity. This mechanism effectively reduces the production of Th17 cytokines, which are critical mediators of inflammation in autoimmune diseases.
For example, compound 10, (S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide, and compound 33, (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide, both contain structural features similar to N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid, and are being explored as RORγt inhibitors for therapeutic purposes [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2